Cas no 2287340-25-2 (6-(1,1-Difluoroethyl)pyridin-2-amine;hydrochloride)

6-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The incorporation of a difluoroethyl group enhances metabolic stability and lipophilicity, which may improve bioavailability in drug development. The hydrochloride salt form ensures better solubility and handling properties. This compound serves as a versatile intermediate for synthesizing biologically active molecules, particularly in the design of kinase inhibitors or other targeted therapeutics. Its structural features, including the electron-withdrawing difluoroethyl moiety, make it valuable for modulating reactivity and binding affinity in medicinal chemistry applications. The product is typically supplied with high purity to meet rigorous research standards.
6-(1,1-Difluoroethyl)pyridin-2-amine;hydrochloride structure
2287340-25-2 structure
Product Name:6-(1,1-Difluoroethyl)pyridin-2-amine;hydrochloride
CAS No:2287340-25-2
MF:C7H9ClF2N2
MW:194.609567403793
CID:6448810
PubChem ID:137942985
Update Time:2025-05-23

6-(1,1-Difluoroethyl)pyridin-2-amine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 6-(1,1-Difluoroethyl)pyridin-2-amine;hydrochloride
    • 2287340-25-2
    • EN300-6733907
    • 6-(1,1-difluoroethyl)pyridin-2-amine hydrochloride
    • Z3477483362
    • Inchi: 1S/C7H8F2N2.ClH/c1-7(8,9)5-3-2-4-6(10)11-5;/h2-4H,1H3,(H2,10,11);1H
    • InChI Key: MPBCEJWPRNLJOC-UHFFFAOYSA-N
    • SMILES: Cl.FC(C)(C1C=CC=C(N)N=1)F

Computed Properties

  • Exact Mass: 194.0422323g/mol
  • Monoisotopic Mass: 194.0422323g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 6-(1,1-Difluoroethyl)pyridin-2-amine;hydrochloride

Comprehensive Analysis of 6-(1,1-Difluoroethyl)pyridin-2-amine;hydrochloride (CAS No. 2287340-25-2)

The compound 6-(1,1-Difluoroethyl)pyridin-2-amine;hydrochloride (CAS No. 2287340-25-2) is a fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. With the increasing demand for fluorinated organic compounds in drug discovery, this molecule stands out for its potential applications in medicinal chemistry and crop protection. Researchers are particularly interested in its bioisosteric properties, which make it a valuable scaffold for designing novel therapeutics.

One of the key features of 6-(1,1-Difluoroethyl)pyridin-2-amine;hydrochloride is its difluoroethyl group, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs. This attribute aligns with the growing trend of fluorine incorporation in drug development, as highlighted by recent studies on FDA-approved fluorinated drugs. The compound's pyridine core further contributes to its versatility, enabling interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways and neurological disorders.

In the context of agrochemical innovation, 6-(1,1-Difluoroethyl)pyridin-2-amine;hydrochloride has shown promise as a precursor for pesticide formulations. Its fluorine atoms improve lipophilicity, facilitating better penetration through plant cuticles. This property is critical for addressing modern challenges in sustainable agriculture, such as resistance management and environmental persistence. Industry experts are exploring its potential in next-generation crop protection products, particularly for combating fungal pathogens and insect pests.

Synthetic routes to 6-(1,1-Difluoroethyl)pyridin-2-amine;hydrochloride often involve palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, reflecting advancements in green chemistry methodologies. Recent publications emphasize the importance of atom-efficient protocols and catalyst recycling in its production, addressing the pharmaceutical industry's focus on cost-effective synthesis. Analytical characterization typically employs LC-MS and NMR spectroscopy, with particular attention to 19F-NMR for verifying fluorine incorporation.

The hydrochloride salt form of this compound (6-(1,1-Difluoroethyl)pyridin-2-amine;hydrochloride) offers improved solubility for formulation development, a critical factor in preclinical studies. Its physicochemical properties, including logP and pKa, make it suitable for oral bioavailability optimization—a hot topic in ADME research. Computational modeling studies suggest potential interactions with CYP450 enzymes, warranting further investigation into its drug-drug interaction profile.

From a commercial perspective, CAS No. 2287340-25-2 has seen rising demand from contract research organizations (CROs) specializing in fluorine chemistry. Market analysts attribute this trend to the expanding pipeline of fluorine-containing pharmaceuticals, which now represent over 30% of new drug approvals. The compound's patent landscape reveals applications in kinase inhibitor development, particularly for oncology targets, aligning with current cancer research priorities.

Environmental fate studies of 6-(1,1-Difluoroethyl)pyridin-2-amine;hydrochloride indicate moderate persistence in soil systems, prompting research into biodegradation pathways. This aspect resonates with the chemical industry's emphasis on benign by design principles and circular economy approaches. Regulatory agencies are increasingly scrutinizing fluorinated organic pollutants, making thorough ecotoxicological assessment essential for compounds in this class.

In analytical method development, 2287340-25-2 serves as a reference standard for HPLC method validation in quality control laboratories. Its distinct UV absorption spectrum facilitates detection at low concentrations, addressing the need for trace analysis in complex matrices. Recent advancements in UHPLC technology have improved separation efficiency for this and related fluorinated pyridines.

The crystalline properties of 6-(1,1-Difluoroethyl)pyridin-2-amine;hydrochloride have been investigated using X-ray diffraction, revealing insights into its solid-state stability—a crucial parameter for pharmaceutical formulation. Polymorphism screening has become standard practice for such compounds, given its impact on drug product performance and intellectual property strategies.

Looking ahead, 6-(1,1-Difluoroethyl)pyridin-2-amine;hydrochloride exemplifies the convergence of medicinal chemistry and materials science. Its potential extends beyond therapeutic applications to include electronic materials and catalysis, reflecting the interdisciplinary nature of modern fluorine chemistry. As research continues, this compound will likely play a role in addressing global challenges in healthcare innovation and sustainable technology development.

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